

# Determining the Susceptibility of Pseudomonas aeruginosa to Taniborbactam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of taniborbactam, in combination with cefepime, against the opportunistic pathogen Pseudomonas aeruginosa. Taniborbactam is a novel broadspectrum bicyclic boronate β-lactamase inhibitor that is being developed in combination with cefepime to address infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant P. aeruginosa.[1][2] Accurate and reproducible MIC testing is crucial for the clinical development and surveillance of this combination agent.

The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and findings from recent research studies.

# Data Presentation: In Vitro Activity of Cefepime-Taniborbactam against Pseudomonas aeruginosa

The combination of cefepime and taniborbactam has demonstrated potent in vitro activity against a broad range of P. aeruginosa isolates, including those resistant to carbapenems and other  $\beta$ -lactam agents. Taniborbactam is typically tested at a fixed concentration of 4 mg/L in combination with varying concentrations of cefepime.[3][4]

Table 1: Summary of Cefepime-Taniborbactam MICs against Pseudomonas aeruginosa



| Study<br>Population                                | Cefepime-<br>Taniborbactam<br>MIC Range<br>(µg/mL) | Cefepime-<br>Taniborbactam<br>MIC50 (µg/mL) | Cefepime-<br>Taniborbactam<br>MIC <sub>90</sub> (µg/mL) | Reference |
|----------------------------------------------------|----------------------------------------------------|---------------------------------------------|---------------------------------------------------------|-----------|
| Global<br>Surveillance<br>Isolates (2018-<br>2022) | Not Specified                                      | Not Specified                               | 8                                                       | [3]       |
| Carbapenem-<br>Resistant<br>Isolates (Spain)       | Not Specified                                      | 8/4                                         | 32/4                                                    | [5]       |
| Clinical Isolates                                  | 1 - 8                                              | 4                                           | 8                                                       | [1]       |
| Meropenem-<br>Resistant<br>Isolates (Spain)        | Not Specified                                      | 16/4                                        | 32/4                                                    | [5]       |

Note: MIC values for cefepime-taniborbactam are presented as the concentration of cefepime, with taniborbactam at a fixed concentration of 4 mg/L.

The addition of taniborbactam has been shown to significantly lower the MIC of cefepime against P. aeruginosa. For instance, in a global surveillance study, taniborbactam reduced the cefepime MIC<sub>90</sub> from 32 mg/L to 8 mg/L.[3]

# Experimental Protocols: Broth Microdilution Method for MIC Determination

The reference method for determining the MIC of cefepime-taniborbactam against P. aeruginosa is broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[3][6]

## **Materials**

· Cefepime analytical standard



- Taniborbactam analytical standard (Venatorx Pharmaceuticals, Inc.)[3]
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3][4]
- Sterile 96-well microtiter plates
- Pseudomonas aeruginosa isolates for testing
- Quality control strain: P. aeruginosa ATCC 27853[7]
- Sterile saline (0.85%) or water
- · Spectrophotometer or McFarland turbidity standards
- Pipettes and sterile tips
- Incubator (35 ± 2°C)[8]

#### **Protocol**

- Preparation of Antimicrobial Stock Solutions:
  - Prepare stock solutions of cefepime and taniborbactam in a suitable solvent as recommended by the manufacturer.
  - Further dilutions should be made in sterile water or the appropriate broth.
- Preparation of Microdilution Plates:
  - A series of two-fold dilutions of cefepime are prepared in CAMHB in the microtiter plates.
  - Taniborbactam is added to each well containing the cefepime dilutions to achieve a final fixed concentration of 4 mg/L.[3][4]
  - The final volume in each well should be 50 μL after the addition of the bacterial inoculum.
  - Include a growth control well (broth only) and a sterility control well (uninoculated broth) on each plate.



#### • Inoculum Preparation:

- From a fresh (18-24 hours) culture of P. aeruginosa on a non-selective agar plate, select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.[6]
- Dilute the adjusted inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.[6]
- Inoculation and Incubation:
  - $\circ$  Inoculate each well of the microtiter plate with 50  $\mu$ L of the prepared bacterial suspension, resulting in a final volume of 100  $\mu$ L per well.
  - Incubate the plates at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.[8][10]
- · Reading and Interpretation of Results:
  - Following incubation, visually inspect the microtiter plates for bacterial growth.
  - The MIC is defined as the lowest concentration of cefepime, in the presence of 4 mg/L taniborbactam, that completely inhibits visible growth of the organism.[11]
  - The growth control well should show turbidity, and the sterility control well should remain clear.
  - The MIC of the quality control strain (P. aeruginosa ATCC 27853) should be within the established acceptable range.

# **Visualization of Experimental Workflow**

The following diagram illustrates the key steps in the broth microdilution workflow for determining the MIC of cefepime-taniborbactam against P. aeruginosa.





#### Click to download full resolution via product page

Caption: Workflow for MIC determination by broth microdilution.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Cefepime—taniborbactam activity against antimicrobial-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa: GEARS global surveillance programme 2018–22 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Cefepime-Taniborbactam against Carbapenemase-Producing Enterobacterales and Pseudomonas aeruginosa Isolates Recovered in Spain PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam | Semantic Scholar [semanticscholar.org]
- 7. journals.asm.org [journals.asm.org]
- 8. venatorx.com [venatorx.com]



- 9. In vivo pharmacokinetic/pharmacodynamic evaluation of cefepime/taniborbactam combination against cefepime-non-susceptible Enterobacterales and Pseudomonas aeruginosa in a murine pneumonia model PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. venatorx.com [venatorx.com]
- To cite this document: BenchChem. [Determining the Susceptibility of Pseudomonas aeruginosa to Taniborbactam: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611150#mic-determination-fortaniborbactam-against-pseudomonas-aeruginosa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com